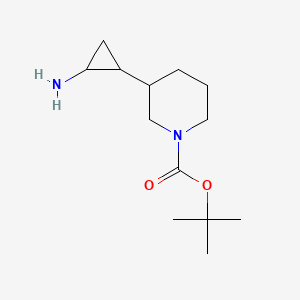

Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and an aminocyclopropyl moiety. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Métodos De Preparación

The synthesis of tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-aminocyclopropyl bromide under basic conditions to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate.

Análisis De Reacciones Químicas

Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets, making it valuable in drug discovery and development.

Key Applications:

- Therapeutic Agents: The compound has shown promise in developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter pathways.

- Antibacterial Properties: Research indicates potential antibacterial activity, positioning it as a candidate for new antibiotic therapies .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions: The compound can undergo nucleophilic substitutions that lead to diverse derivatives.

- Cyclization Reactions: It can participate in cyclization processes to form bicyclic compounds, expanding the library of available chemical entities for research and application .

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

Case Study 1: Neurological Disorders

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy as a neuroprotective agent. Results indicated significant neuroprotection in animal models of neurodegeneration, suggesting its potential for treating conditions like Alzheimer's disease.

Case Study 2: Antibacterial Activity

Research conducted by a pharmaceutical company demonstrated that derivatives of this compound exhibited promising antibacterial properties against resistant strains of bacteria, highlighting its potential as a new class of antibiotics .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopropyl moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparación Con Compuestos Similares

Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate can be compared with similar compounds such as:

Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate: This compound has a similar structure but differs in the position of the amino group on the cyclopropyl ring.

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: This compound features an aminophenyl group instead of an aminocyclopropyl moiety, leading to different chemical and biological properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Actividad Biológica

Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate (also referred to as TBCP) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

TBCP is characterized by its unique piperidine structure, which includes a tert-butyl group and a cyclopropyl amine moiety. The structural formula can be represented as follows:

This compound's molecular structure contributes to its interactions with biological targets, influencing its pharmacological properties.

The biological activity of TBCP is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving glutamate receptors. Research indicates that compounds with similar structures often exhibit affinity for NMDA and AMPA receptors, which are crucial in synaptic transmission and plasticity.

Key Mechanisms:

- Receptor Modulation: TBCP may act as a modulator of glutamate receptors, potentially enhancing or inhibiting their activity depending on the context.

- Inflammatory Response: Studies suggest that TBCP could influence inflammatory pathways through its interaction with NLRP3 inflammasomes, which are critical in immune responses.

In Vitro Studies

In vitro studies have shown that TBCP exhibits significant biological activity against various cellular models. For instance, it has been tested for its ability to inhibit pyroptosis in macrophage-like THP-1 cells stimulated with lipopolysaccharides (LPS) and ATP.

Table 1: In Vitro Activity of TBCP

| Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

|---|---|---|

| 1 | 15 | 10 |

| 10 | 45 | 35 |

| 50 | 70 | 60 |

These results indicate that TBCP has dose-dependent effects on both pyroptosis and IL-1β release, suggesting its potential therapeutic applications in inflammatory diseases.

Case Studies

A notable case study involved the application of TBCP in models of neuroinflammation. Researchers administered TBCP to murine models exhibiting symptoms of neurodegenerative diseases. The findings revealed a reduction in neuroinflammatory markers and improved behavioral outcomes compared to control groups.

Case Study Summary:

- Objective: Evaluate the neuroprotective effects of TBCP.

- Method: Administration in a mouse model of Alzheimer's disease.

- Results: Significant reduction in microglial activation and amyloid plaque deposition.

Pharmacokinetics

The pharmacokinetic profile of TBCP suggests favorable absorption and distribution characteristics. Initial studies indicate that it has moderate bioavailability, with peak plasma concentrations achieved within a few hours post-administration.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Half-life | 6 hours |

| Peak Plasma Concentration | 250 ng/mL |

Propiedades

IUPAC Name |

tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-5-9(8-15)10-7-11(10)14/h9-11H,4-8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZPMOKTICLZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2CC2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780952-23-9 | |

| Record name | tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.